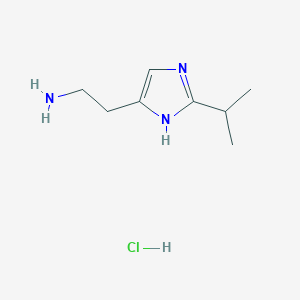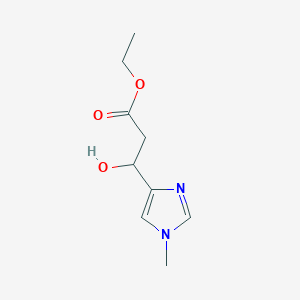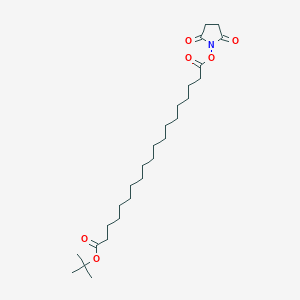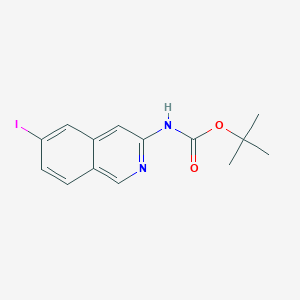![molecular formula C7H4FNO2 B13663822 6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
6-Fluorobenzo[c]isoxazol-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that contains a fluorine atom attached to a benzene ring fused with an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Fluorobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Fluorobenzo[c]isoxazol-3(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Fluorobenzo[c]isoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
6-Fluorobenzo[d]isoxazol-3-ylamine: This compound is structurally similar but contains an amine group instead of a ketone.
6-Fluorobenzo[d]thiazole: This compound has a thiazole ring instead of an isoxazole ring.
6-Fluorobenzo[d]oxazole: This compound has an oxazole ring instead of an isoxazole ring.
Uniqueness
6-Fluorobenzo[c]isoxazol-3(1H)-one is unique due to its specific ring structure and the presence of a fluorine atom. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C7H4FNO2 |
|---|---|
分子量 |
153.11 g/mol |
IUPAC名 |
6-fluoro-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChIキー |
ILSSHOGGRMEVOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)NOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


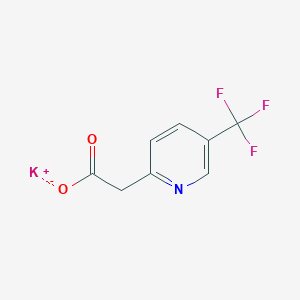

![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
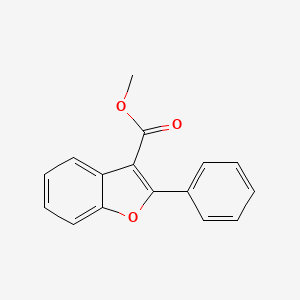
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

